Ipatasertib

Descripción

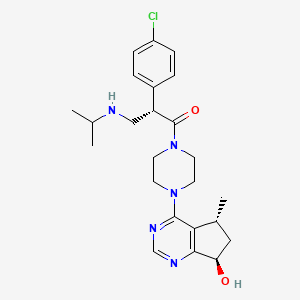

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZXWCHAXNAUHY-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025595 | |

| Record name | Ipatasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001264-89-6, 1489263-16-2 | |

| Record name | GDC 0068 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipatasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipatasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipatasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPATASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ipatasertib: A Technical Overview of its Discovery and Chemical Synthesis

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It is an ATP-competitive pan-Akt inhibitor, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3).[2][3][4] Developed by Genentech in collaboration with Array Biopharma, this compound is under investigation for the treatment of various cancers, particularly those with a dysregulated PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is frequently hyperactivated in tumorigenesis and can contribute to resistance to other anticancer therapies.[1][5]

Discovery and Mechanism of Action

The discovery of this compound originated from the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds.[3] This effort led to the identification of a molecule with potent inhibitory activity against all Akt isoforms, while showing weak suppression of other protein kinases.[3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7] In many cancers, genetic alterations in key proteins of this pathway, such as PTEN, PI3K, and AKT, lead to its hyperactivation, promoting uncontrolled cell growth.[7]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, which inhibits its kinase activity.[7] This action prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[7] The inhibition of Akt signaling by this compound leads to several anti-cancer effects:

-

Induction of Apoptosis: this compound can induce p53-independent apoptosis. It achieves this by activating the FoxO3a and NF-κB pathways, which leads to the upregulation of PUMA (p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[4]

-

Cell Cycle Arrest: By inhibiting the Akt/mTOR pathway, this compound can disrupt cell cycle progression.[3] For instance, it has been shown to induce G1 or G2 phase arrest in a dose-dependent manner in certain cancer cell lines.[8]

-

Inhibition of Proliferation and Migration: Preclinical studies have demonstrated that this compound has potent anti-proliferative effects and can inhibit cell migration in various solid tumors.[8]

The efficacy of this compound has been observed in both preclinical models and clinical trials. It has shown significant suppression of Akt signaling in human cancer cell lines and tumor xenograft mouse models, leading to reduced cancer cell viability. Clinical trials are actively evaluating this compound, often in combination with other therapies like paclitaxel, for cancers such as metastatic triple-negative breast cancer and metastatic castration-resistant prostate cancer.[3][9]

Quantitative Data

The inhibitory potency of this compound against the three Akt isoforms is summarized in the table below.

| Target | IC50 (nM) |

| Akt1 | 5 |

| Akt2 | 18 |

| Akt3 | 8 |

| Data sourced from MedChemExpress.[2] |

Signaling Pathway and Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.

Chemical Synthesis Process

The manufacturing process for this compound is a convergent synthesis, which involves the preparation of two key chiral intermediates that are later coupled to form the final molecule.[10][11] The overall synthesis consists of ten steps with eight isolated intermediates.[10][12] A notable aspect of the synthesis is the use of enzyme or metal catalysis to introduce all three stereocenters of the molecule.[10][12]

IUPAC Name: (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one.[6]

Key Intermediates and Strategy

-

Trans-substituted Cyclopentylpyrimidine Intermediate: This component contains two stereocenters. One is a methyl group, the stereochemistry of which is established through the enzymatic resolution of a triester starting material. The adjacent hydroxyl group's stereochemistry is installed via a highly diastereoselective asymmetric reduction of the corresponding ketone substrate, often using a biocatalytic method.[11][13]

-

β²-amino Acid Intermediate: This second chiral fragment is produced using an asymmetric aminomethylation, also known as a Mannich reaction.[11] An alternative, halide-activated, Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid has also been reported to produce this intermediate in high yield and enantioselectivity.[13]

Convergent Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound Dihydrochloride used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 10. Development of the Commercial Manufacturing Process for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ipatasertib (GDC-0068): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, growth, and metabolism.[3][5][6] this compound's targeted inhibition of Akt places it at a central node in this pathway, making it a promising therapeutic agent for various cancers characterized by aberrant Akt activation.[5][7] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that is activated by a variety of upstream signals, including growth factors and cytokines, through receptor tyrosine kinases (RTKs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]

Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

-

Promotion of Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.[3][7]

-

Stimulation of Cell Proliferation and Growth: By phosphorylating and inactivating glycogen synthase kinase 3β (GSK3β) and the tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of mTORC1 and protein synthesis.[3]

-

Regulation of Metabolism: By promoting glucose uptake and utilization.[3]

In many cancers, this pathway is hyperactivated due to genetic alterations such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[1][5][6]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity.[2][3][5] This blockade of Akt signaling leads to a dose-dependent decrease in the phosphorylation of its downstream targets, resulting in the inhibition of cell-cycle progression, reduced cell viability, and the induction of apoptosis in cancer cells with an activated Akt pathway.[1][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipatasertib: An In-Depth Technical Guide to an ATP-Competitive Pan-Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib (GDC-0068) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of Akt isoforms 1, 2, and 3.[1] It achieves this by competing with adenosine triphosphate (ATP) for binding within the kinase domain of the Akt protein.[2] This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream Akt substrates, thereby blocking the propagation of signals that promote cell growth, proliferation, and survival.[2][3] The inhibition of Akt by this compound leads to the downstream suppression of key signaling molecules, including proline-rich Akt substrate of 40 kDa (PRAS40), glycogen synthase kinase 3 beta (GSK3β), and mammalian target of rapamycin (mTOR).[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, protein synthesis, and cell survival while inhibiting apoptosis.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

ATP-Competitive Inhibition Mechanism

This compound's mechanism of action is centered on its ability to act as a competitive inhibitor of ATP binding to the kinase domain of Akt. The kinase domain of Akt contains a highly conserved ATP-binding pocket. This compound is designed to fit into this pocket with high affinity, thereby preventing ATP from binding and donating its phosphate group to downstream substrates. This blockade of phosphotransferase activity effectively shuts down Akt signaling.

Caption: this compound's competitive inhibition of ATP binding to the Akt kinase domain.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of all three Akt isoforms and exhibits cytotoxic activity against a range of cancer cell lines.

| Target | IC50 (nM) | Reference |

| Akt1 | 5 | [4] |

| Akt2 | 18 | [4] |

| Akt3 | 8 | [4] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ARK1 (PTEN wild-type) | Uterine Serous Carcinoma | 6.62 | [5] |

| SPEC-2 (PTEN null) | Uterine Serous Carcinoma | 2.05 | [5] |

| HCT116 (p53 wild-type) | Colon Cancer | 10.58 | [6] |

| HCT116 (p53-/-) | Colon Cancer | 9.149 | [6] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in a first-in-human Phase I trial provided initial insights into the absorption, distribution, metabolism, and excretion of this compound in patients.

| Parameter | Value | Dose Range | Reference |

| Time to Peak Concentration (Tmax) | 0.5 - 3 hours | 25 - 800 mg | [4] |

| Terminal Half-life (t1/2) | 31.9 - 53 hours | >100 mg | [4] |

| Mean Accumulation Ratio (Day 14/Day 1) | 1.80 - 2.44 | 200 - 800 mg | [4] |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, with key results from the LOTUS and IPATunity130 trials in triple-negative breast cancer (TNBC) highlighted below.

LOTUS (NCT02162719) Trial Results [5][6]

| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (ITT) | 6.2 months | 4.9 months | 0.60 (0.37 - 0.98) |

| Median Overall Survival (ITT) | 25.8 months | 16.9 months | 0.80 (0.50 - 1.28) |

| Median Progression-Free Survival (PTEN-low) | 9.0 months | 4.9 months | 0.44 (0.20 - 0.99) |

IPATunity130 (NCT03337724) Cohort A Trial Results [7][8]

| Endpoint | This compound + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PIK3CA/AKT1/PTEN-altered) | 7.4 months | 6.1 months | 1.02 (0.71 - 1.45) |

Experimental Protocols

Western Blotting for Phospho-Akt (Ser473) Inhibition

This protocol outlines a general procedure for assessing the pharmacodynamic effect of this compound on Akt phosphorylation in cancer cell lines.

1. Cell Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9][10][11]

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a general method for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Preparation:

-

Culture a human cancer cell line of interest (e.g., a breast cancer cell line with a PIK3CA mutation).

-

Harvest cells when they reach late-log phase.

-

Resuspend cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

2. Tumor Implantation:

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Monitor the mice for tumor growth.

3. Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, daily).[2]

-

Administer vehicle control to the control group.

4. Tumor Growth Monitoring:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

5. Endpoint and Analysis:

-

Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the data by comparing the tumor growth rates between the treatment and control groups.

-

Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.[2]

Conclusion

This compound is a promising ATP-competitive pan-Akt inhibitor with a well-defined mechanism of action and demonstrated activity in both preclinical and clinical settings. Its ability to selectively target the Akt signaling pathway provides a rational therapeutic strategy for cancers with dysregulation of this critical cascade. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this targeted therapy. Continued investigation into predictive biomarkers and combination strategies will be crucial for optimizing the clinical application of this compound and improving outcomes for cancer patients.

References

- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 3. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]

- 8. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. researchgate.net [researchgate.net]

Ipatasertib's Role in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in human cancers, leading to uncontrolled cell growth and therapeutic resistance.[1][3] AKT (also known as Protein Kinase B) serves as the central node in this pathway, making it a highly attractive target for cancer therapy.[1][4]

Ipatasertib (GDC-0068) is a potent, orally administered, highly selective small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5][6] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on the PI3K/AKT/mTOR pathway, and a summary of its preclinical and clinical evaluation, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively binds to the active, phosphorylated conformation of AKT (pAKT).[4][7][8] In a normal signaling cascade, growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits AKT to the cell membrane, where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[1][4]

Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[9] this compound exerts its inhibitory effect by occupying the ATP-binding pocket of activated AKT, thereby blocking its kinase activity and preventing the phosphorylation of its downstream targets.[1] An interesting pharmacodynamic effect is that this compound binding can stabilize the phosphorylated state of AKT by shielding it from phosphatases, leading to an observed accumulation of pAKT (Thr308 and Ser473) in treated cells and tumors, which serves as a biomarker of target engagement.[4][5]

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated potent activity in preclinical cancer models, particularly those with activating alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[4]

Table 1: this compound In Vitro Potency

| Parameter | Value Range | Notes | Reference |

|---|---|---|---|

| IC₅₀ (AKT Isoforms) | 5 - 18 nmol/L | Potent inhibitor of AKT1, AKT2, and AKT3. | [4][8] |

| Selectivity | >600-fold | Over Protein Kinase A (PKA). | [4] |

| Cell Viability (IC₅₀) | Varies | Significantly more potent in cell lines with PTEN or PIK3CA alterations compared to those without. |[4] |

Table 2: this compound In Vivo Efficacy in Xenograft Models

| Model Type | Mean %TGI* | Median %TGI* | Notes | Reference |

|---|---|---|---|---|

| PTEN/PIK3CA Altered | 95 ± 11 | 97 (n=21) | Highly sensitive to this compound treatment. | [4] |

| PTEN/PIK3CA Wild-Type | 38 ± 12 | 44 (n=6) | Significantly less sensitive (P < 0.05). | [4] |

*%TGI = Percent Tumor Growth Inhibition

Clinical Trial Data

This compound has been evaluated in numerous clinical trials as both a monotherapy and in combination with other agents.

Table 3: Summary of Key Clinical Trial Data for this compound

| Trial (Phase) | Cancer Type | Combination Agent | Key Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Phase I (NCT01090960) | Solid Tumors | Monotherapy | Stable Disease (SD) | 30% (16 of 52) of patients achieved SD. | [4][10] |

| LOTUS (Phase II) | Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Median PFS (ITT population) | 6.2 months (Ipa + Pac) vs. 4.9 months (Pbo + Pac); HR 0.60. | [3] |

| IPATunity130 (Phase III) | PIK3CA/AKT1/PTEN-altered TNBC | Paclitaxel | Median PFS | No significant improvement: 7.4 months (Ipa + Pac) vs. 6.1 months (Pbo + Pac). | [11] |

| IPATential150 (Phase III) | mCRPC** with PTEN loss | Abiraterone | Median rPFS*** | 18.5 months (Ipa + Abi) vs. 16.5 months (Pbo + Abi). | [12] |

| TAPISTRY (Phase II) | AKT-mutant Solid Tumors | Monotherapy | Objective Response Rate (ORR) | 31.3% overall; 100% in endometrial cancer (7/7), 33% in breast cancer (7/21). |[13][14] |

*PFS = Progression-Free Survival; **mCRPC = metastatic Castration-Resistant Prostate Cancer; ***rPFS = radiographic Progression-Free Survival

Table 4: this compound Pharmacokinetic Parameters (Human)

| Parameter | Value | Notes | Reference(s) |

|---|---|---|---|

| Tₘₐₓ (Time to max concentration) | ~1-2 hours | Rapidly absorbed after oral administration. | [15] |

| t₁/₂ (Half-life) | ~24-45 hours | Supports once-daily dosing. | [15][16] |

| Metabolism | Extensive | Primarily metabolized by CYP3A4 to its major metabolite, M1 (G-037720). | [15][16][17] |

| Dosing (MTD/MAD) * | 600 mg QD (monotherapy); 400 mg QD (combination) | Maximum tolerated/administered doses established in Phase I. |[8] |

*MTD = Maximum Tolerated Dose; MAD = Maximum Administered Dose

Experimental Protocols

The investigation of this compound's activity relies on a variety of standard and advanced laboratory techniques to assess target engagement, pathway modulation, and cellular effects.

Western Blotting for Pathway Modulation

-

Objective: To determine the effect of this compound on the phosphorylation status of AKT and its downstream effectors.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., ARK1, SPEC-2) are cultured and treated with varying concentrations of this compound (e.g., 10 µM) for different time points (e.g., up to 32 hours).[5]

-

Protein Extraction: Cells are lysed using a reagent like M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.[18] Protein concentration is quantified using a BCA Protein Assay Kit.[18]

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 10-20 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, p-PRAS40 T246).

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of downstream targets like S6 and PRAS40, while paradoxically increasing the signal for p-AKT (Ser473) due to target engagement and phosphatase shielding.[4][5]

Cell Viability Assays

-

Objective: To determine the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).

-

Methodology (e.g., CellTiter-Glo® 3D Assay):

-

Spheroid Culture: Cells are seeded in low-attachment plates to form 3D spheroids. For multi-cell type spheroids, a mixture of tumor cells, endothelial cells, and mesenchymal stem cells can be used.[19]

-

Treatment: After a formation period (e.g., 3 days), spheroids are treated with a range of this compound concentrations for an extended period (e.g., 7 days).[19]

-

Lysis and Signal Detection: The CellTiter-Glo® 3D reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Analysis: Luminescence is measured, and data are plotted to calculate the IC₅₀ value.

-

-

Application: Used to compare the sensitivity of different cell lines, especially correlating sensitivity with their genetic background (e.g., PTEN-null vs. PTEN-wildtype).[4]

Reverse Phase Protein Array (RPPA)

-

Objective: To perform a broad, quantitative analysis of protein expression and phosphorylation changes in response to this compound, often in limited samples like tumor biopsies.

-

Methodology:

-

Sample Collection: Paired tumor biopsies are collected from patients before and during treatment with this compound.

-

Lysate Preparation: Proteins are extracted from the biopsy samples.

-

Array Printing: The protein lysates are denatured, serially diluted, and printed onto nitrocellulose-coated slides.

-

Antibody Incubation: Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein, followed by a labeled secondary antibody.

-

Signal Quantification: The signal intensity for each spot is measured, and the data from hundreds of antibodies are integrated to create a comprehensive profile of pathway activity.

-

-

Application: Used in clinical trials (e.g., FAIRLANE) to confirm target engagement and measure pharmacodynamic effects, such as the downregulation of mTORC1 signaling components (p-S6RP, p-p70S6K) and the upregulation of p-AKT.[20]

Combination Therapies and Resistance Mechanisms

Combination Strategies

Given the central role of AKT, this compound has been extensively tested in combination with other anti-cancer agents to enhance efficacy or overcome resistance.

-

With Chemotherapy (Paclitaxel): Preclinical studies showed synergy between this compound and paclitaxel.[5] This combination was tested in TNBC, where PI3K/AKT pathway activation is linked to chemotherapy resistance.[3]

-

With Hormonal Therapy (Abiraterone): In prostate cancer, cross-talk between the androgen receptor and PI3K/AKT pathways provides a rationale for dual inhibition. The combination showed improved outcomes in mCRPC patients with PTEN loss.[12]

-

With CDK4/6 Inhibitors (Palbociclib): Resistance to CDK4/6 inhibitors in HR+ breast cancer can be driven by AKT activation, providing a basis for combining this compound with agents like palbociclib.[21]

Mechanisms of Resistance

Despite initial efficacy, acquired resistance to this compound can develop. Unlike allosteric AKT inhibitors where resistance often involves mutations in AKT itself, resistance to the ATP-competitive this compound is frequently driven by the activation of parallel, compensatory signaling pathways.[22] Studies have shown that resistance can be mediated by the rewiring of signaling networks, which can be reversed by co-treatment with inhibitors of these compensatory pathways, such as PIM signaling.[22]

Conclusion

This compound is a well-characterized, selective, ATP-competitive pan-AKT inhibitor that has demonstrated robust target engagement and anti-tumor activity in preclinical models and clinical trials, particularly in tumors with hyperactivated PI3K/AKT/mTOR signaling. Its development has provided valuable insights into the therapeutic targeting of AKT, the importance of patient stratification based on biomarkers like PTEN loss, and the emerging challenges of acquired resistance through pathway rewiring. The data summarized herein underscore the central role of AKT in oncology and position this compound as a key tool for both clinical investigation and further research into the complexities of the PI3K/AKT/mTOR network.

References

- 1. researchgate.net [researchgate.net]

- 2. biolinkk.com [biolinkk.com]

- 3. onclive.com [onclive.com]

- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of this compound as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound in patients with <em>AKT1/2/3</em> mutation-positive (<em>AKT</em>mut) tumors: TAPISTRY study. - ASCO [asco.org]

- 14. "this compound in patients with AKT1/2/3 mutation-positive (AKTmut) tumor" by David Thomas, Gennaro Daniele et al. [scholarlycommons.henryford.com]

- 15. Pharmacokinetics of this compound in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study [frontiersin.org]

- 18. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]

- 19. Targeted therapy combinations with this compound in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. dovepress.com [dovepress.com]

- 22. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ipatasertib

Introduction

Ipatasertib (also known as GDC-0068) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] The PI3K/AKT pathway is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][6] Consequently, targeting AKT represents a rational therapeutic strategy. This compound is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, leading to the inhibition of downstream signaling, reduced cancer cell viability, and induction of apoptosis.[1][6][7] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for this compound.

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is predominantly eliminated via hepatic metabolism.[8][9] Its pharmacokinetic profile has been characterized in several clinical trials, both as a monotherapy and in combination with other agents.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition/Patient Population | Source(s) |

| Absorption | |||

| Time to Max. Concentration (Tmax) | 1 hour (median) | 400 mg dose in patients with hepatic impairment | [8] |

| 0.5 - 3 hours (median range) | 25 - 800 mg doses in cancer patients | [10][11] | |

| Absolute Bioavailability | 34.0% | 200 mg oral dose vs. 80 µg IV dose | [9] |

| Food Effect | Can be administered with or without food | Dedicated food effect study | [10][12][13] |

| Distribution | |||

| Volume of Distribution (Vss) | 2530 L | Following 80 µg IV dose | [9] |

| Metabolism | |||

| Primary Pathway | Hepatic Metabolism | Human mass balance study | [8][9] |

| Major Enzyme | Cytochrome P450 3A4 (CYP3A4) | In vitro and clinical studies | [8][12][13][14] |

| Major Metabolite | M1 (G-037720), pharmacologically active | Metabolite profiling | [8][12][14] |

| Elimination | |||

| Terminal Half-life (t1/2) | ~45 hours (median) | 400 mg dose | [8][11] |

| ~24 hours (effective) | Dose range of 200-800 mg | [12][13] | |

| 26.7 hours (oral), 27.4 hours (IV) | 200 mg oral dose, 80 µg IV dose | [9] | |

| 31.9 - 53.0 hours (mean range) | Doses >100 mg | [10][14][15] | |

| Systemic Clearance | 98.8 L/h | Following 80 µg IV dose | [9] |

| Route of Excretion | Feces (~69.0%), Urine (~19.3%) | Single oral dose of [14C]-ipatasertib | [9][14] |

| Unchanged in Feces | 24.4% of dose | Single oral dose of [14C]-ipatasertib | [9] |

| Unchanged in Urine | 8.26% of dose | Single oral dose of [14C]-ipatasertib | [9] |

Pharmacodynamics

The pharmacodynamic activity of this compound is directly linked to its mechanism of action: the inhibition of AKT kinase activity. This leads to a cascade of downstream effects, culminating in anti-tumor activity.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][4][16] This action blocks signal transduction through the PI3K/AKT/mTOR pathway, which is crucial for tumor cell growth and survival.[2][17] Pharmacodynamic studies confirm that this compound treatment leads to a downregulation of AKT and mTORC1 activities, as evidenced by reduced phosphorylation of downstream targets like PRAS40, GSK3β, S6 ribosomal protein, and p70S6K.[6][15][18]

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Cellular and In Vivo Effects

This compound demonstrates potent anti-proliferative effects, induces cell cycle arrest, and triggers apoptosis in various cancer cell lines, particularly those with a hyperactivated PI3K/AKT pathway.[1][16][19]

Caption: Logical flow from this compound administration to tumor growth inhibition.

Data Presentation: Pharmacodynamic Effects of this compound

| Effect | Cell Line / Model | Quantitative Data (IC50 / Observation) | Source(s) |

| Cell Viability | |||

| PTEN-loss / PIK3CA-mutant cell lines (n=60) | Mean IC50: 4.8 µmol/L | [6] | |

| Cell lines without PTEN/PIK3CA alterations (n=40) | Mean IC50: 8.4 µmol/L | [6] | |

| ARK1 (Uterine Serous Carcinoma) | IC50: 6.62 µM | [16] | |

| SPEC-2 (Uterine Serous Carcinoma) | IC50: 2.05 µM | [16] | |

| HEC-1A (Endometrial Cancer) | IC50: 4.65 µM | [19][20] | |

| ECC-1 (Endometrial Cancer) | IC50: 2.92 µM | [19][20] | |

| Apoptosis | |||

| ARK1 and SPEC-2 cells | Dose-dependent increase in cleaved caspases 3, 8, and 9 | [16] | |

| Endometrial cancer cells | Dose-dependent increase in cleaved caspases 3, 8, and 9 | [19] | |

| Cell Cycle Arrest | |||

| ARK1 cells | G1 phase arrest (increase from ~50% to ~58% at 25 µM) | [16] | |

| SPEC-2 cells | G2 phase arrest (increase from ~15% to ~23% at 25 µM) | [16] | |

| Clinical Response | |||

| Patients with AKT1 E17K-mutant tumors | 22% of patients had tumor shrinkage; 56% had stable disease | [21] | |

| Patients with AKT1/2/3-mutant tumors | Objective Response Rate: 31.3% | [22] |

Experimental Protocols

The investigation of this compound's effects relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Caption: A typical preclinical experimental workflow for evaluating this compound.

Cell Viability / Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HEC-1A, ARK1) in 96-well plates at a predetermined density (e.g., 2-5x10³ cells/well) and allow them to adhere for 24 hours.[16]

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours.[16][19][20]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Apoptosis Assay (Caspase Activity ELISA)

This method quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.

-

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound for a defined period (e.g., 18-24 hours).[16][19]

-

Cell Lysis: Harvest the cells and prepare whole-cell extracts using a lysis buffer provided with a commercial caspase activity assay kit.

-

Assay Procedure: Add the cell lysate to a microplate pre-coated with a substrate specific for the caspase of interest (e.g., cleaved caspase-3).

-

Incubation: Incubate according to the manufacturer's instructions to allow the caspase in the lysate to cleave the substrate.

-

Detection: Use a detection antibody and a colorimetric or fluorometric substrate to quantify the amount of cleaved substrate.

-

Measurement: Measure the signal using a plate reader.

-

Analysis: Normalize the results to the protein concentration of the lysate and express the activity as a fold change relative to the untreated control.[16]

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound for a duration sufficient to induce cell cycle changes (e.g., 30 hours).[16]

-

Harvesting: Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70-90% ethanol while vortexing gently. Store at -20°C for at least 2 hours or until analysis.[16]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[23]

-

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the AKT signaling pathway, providing a direct measure of pharmacodynamic target engagement.

-

Protocol:

-

Cell Culture and Treatment: Treat cultured cells with this compound for a short duration (e.g., 4-24 hours) to observe changes in protein phosphorylation.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the level of each phosphoprotein to its corresponding total protein level.

-

References

- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. nbinno.com [nbinno.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound Dihydrochloride used for? [synapse.patsnap.com]

- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Absolute Bioavailability and Absorption, Metabolism, and Excretion of this compound, a Potent and Highly Selective Protein Kinase B (Akt) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of this compound in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacokinetics, safety and tolerability of this compound in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facebook [cancer.gov]

- 18. researchgate.net [researchgate.net]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labiotech.eu [labiotech.eu]

- 22. ascopubs.org [ascopubs.org]

- 23. bdbiosciences.com [bdbiosciences.com]

An In-depth Technical Guide to Ipatasertib's Effect on Downstream Targets of AKT Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ipatasertib (GDC-0068) is a potent and highly selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism.[2][3] Hyperactivation of this pathway is a frequent event in various human cancers, often due to genetic alterations in components like PIK3CA, PTEN, and AKT1.[3][4][5] Consequently, this compound has been extensively investigated as a therapeutic agent in oncology.[6][7][8]

This guide provides a detailed examination of this compound's mechanism of action, focusing specifically on its pharmacodynamic effects on key downstream targets of AKT signaling. We will present quantitative data from preclinical and clinical studies, outline the experimental protocols used to generate this data, and visualize the core signaling pathways and workflows.

The PI3K/AKT Signaling Pathway and this compound's Point of Intervention

The PI3K/AKT pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the plasma membrane, leading to its full activation through phosphorylation at Thr308 and Ser473.[3]

Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell growth and survival. This compound exerts its function by directly binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity and blocking the phosphorylation of these downstream effectors.[3]

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dovepress.com [dovepress.com]

- 8. nbinno.com [nbinno.com]

Preclinical Evaluation of Ipatasertib in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (GDC-0068) is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in tumor cell proliferation, survival, metabolism, and resistance to therapy.[4] this compound's mechanism of action, which involves targeting the active, phosphorylated conformation of AKT, has shown promise in preclinical models of various solid tumors, particularly those with genetic alterations that lead to hyperactivation of the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Data Presentation

In Vitro Efficacy of this compound in Solid Tumor Cell Lines

The anti-proliferative activity of this compound has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the in vitro potency of the compound.

| Cell Line | Cancer Type | Key Genetic Alterations | This compound IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | PTEN null | ~0.157 (p-PRAS40 inhibition) | [3] |

| PC3 | Prostate Cancer | PTEN null | ~0.197 (p-PRAS40 inhibition) | [3] |

| BT474M1 | Breast Cancer | HER2 amplification | ~0.208 (p-PRAS40 inhibition) | [3] |

| KPL-4 | Breast Cancer | PIK3CA H1047R | Not specified, but sensitive | [1] |

| MCF7-neo/HER2 | Breast Cancer | HER2 amplification | Not specified, but sensitive | [3] |

| ARK1 | Uterine Serous Carcinoma | Not specified | 6.62 | [6] |

| SPEC-2 | Uterine Serous Carcinoma | Not specified | 2.05 | [6] |

| HEC-1A | Endometrial Cancer | Not specified | 4.65 | [7] |

| ECC-1 | Endometrial Cancer | Not specified | 2.92 | [7] |

| Cell Lines with PTEN/PIK3CA alterations (mean) | Various | PTEN loss or PIK3CA mutations | 4.8 ± 0.56 | [1] |

| Cell Lines without PTEN/PIK3CA alterations (mean) | Various | Wild-type PTEN and PIK3CA | 8.4 ± 0.48 | [1] |

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been confirmed in various in vivo xenograft models, demonstrating its potential for clinical translation.

| Xenograft Model | Cancer Type | Key Genetic Alterations | This compound Dose and Schedule | Outcome | Reference |

| LNCaP | Prostate Cancer | PTEN null | 100 mg/kg/day, oral | Potent antitumor efficacy | [3] |

| PC3 | Prostate Cancer | PTEN null | 100 mg/kg/day, oral | Potent antitumor efficacy | [3] |

| KPL-4 | Breast Cancer | PIK3CA H1047R | Dose-dependent | Dose-dependent tumor growth inhibition | [1] |

| MCF7-neo/HER2 | Breast Cancer | HER2 amplification | 100 mg/kg/day, oral | Potent antitumor efficacy | [3] |

| 537Mel | Melanoma | PTEN null | Dose-dependent | Dose-dependent tumor growth inhibition | [1] |

| HCT116 | Colon Cancer | KRAS G13D, PIK3CA H1047R | Not specified | Ineffective in suppressing growth | [1] |

| Lkb1fl/flp53fl/fl transgenic mice | Endometrial Cancer | LKB1 and p53 deletion | 50 mg/kg, oral gavage, daily for 4 weeks | Reduced tumor growth | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Colony Formation Assay (Clonogenic Assay)

Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.

Methodology:

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

-

Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.[9][10][11]

Western Blot Analysis for PI3K/AKT Pathway Modulation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13][14]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.[7]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Patient-Derived Xenograft (PDX) Model Study

Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.

Methodology:

-

Tumor Implantation: Surgically implant fresh tumor tissue fragments from a patient's tumor subcutaneously into immunodeficient mice.[15][16]

-

Tumor Engraftment and Expansion: Monitor the mice for tumor engraftment and expand the tumor by passaging it into new cohorts of mice.

-

Treatment Study: Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment and control groups.

-

Drug Administration and Monitoring: Administer this compound and monitor tumor growth as described in the xenograft study protocol.

-

Data Analysis: Analyze the tumor growth data and correlate the response to this compound with the molecular characteristics of the original patient tumor.

Mandatory Visualization

Caption: PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound.

Caption: General workflow for the preclinical evaluation of this compound in solid tumors.

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 11. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Basis of Ipatasertib's Selectivity for AKT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B): AKT1, AKT2, and AKT3.[1][2][3] These kinases are central nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a critical role in tumor cell proliferation, survival, and metabolism.[4][5] While characterized as a pan-AKT inhibitor, this compound exhibits a degree of selectivity among the three highly homologous isoforms. Understanding the molecular underpinnings of this selectivity is crucial for optimizing its therapeutic application, predicting patient response, and designing next-generation isoform-specific inhibitors.

This technical guide provides an in-depth exploration of the molecular basis for this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to support researchers and drug development professionals in this field.

Data Presentation: Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound against the three AKT isoforms has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being key parameters. The data consistently demonstrates a higher potency for AKT1 and AKT3 over AKT2.

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| IC50 (nM) | 5 | 18 | 8 | [4] |

| Ki (nM) | - | - | - | Data Not Available |

Table 1: In Vitro Inhibitory Potency of this compound against AKT Isoforms. IC50 values were determined using cell-free kinase assays. A lower value indicates higher potency.

Molecular Basis of Selectivity: Structural Insights

The selectivity of this compound is primarily dictated by subtle amino acid variations within the highly conserved ATP-binding pockets of the AKT isoforms. Although a co-crystal structure of this compound with any AKT isoform is not publicly available, molecular modeling and structural analysis of related inhibitors provide significant insights into the key interactions.

Two principal regions of amino acid divergence within the kinase domain are hypothesized to influence inhibitor binding and selectivity.[1][6]

-

The "Gatekeeper" Residue and Surrounding Area: In AKT1, serine 205 (Ser205) is a key residue. In contrast, AKT2 and AKT3 possess a bulkier threonine residue at the corresponding position.[1][6] This seemingly minor substitution can alter the shape and electrostatic environment of the binding pocket, potentially influencing the affinity of inhibitors.

-

A Variable Three-Residue Turn: A turn of three amino acids, comprising Glu267, Lys268, and Asn269 in AKT1, exhibits differences in both length and amino acid composition in AKT2 and AKT3.[1][6] This region's variability can impact the overall conformation of the binding pocket and present differential interaction opportunities for inhibitors.

The following diagram illustrates the key amino acid differences in the ATP-binding pocket of the three AKT isoforms that likely contribute to the observed selectivity of this compound.

Figure 1: Amino Acid Differences in AKT Isoform ATP-Binding Pockets.

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, thereby preventing the phosphorylation of downstream substrates.[4][7] It preferentially targets the active, phosphorylated conformation of AKT (pAKT), which is characterized by a "PH-out" conformation where the pleckstrin homology (PH) domain is displaced, rendering the ATP-binding site accessible.[4] By inhibiting AKT, this compound effectively blocks the downstream signaling cascade, leading to the suppression of cell proliferation and survival.

The following diagram depicts the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Figure 2: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Determining the isoform selectivity of kinase inhibitors requires robust and sensitive in vitro assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining the IC50 values of inhibitors.

Protocol: In Vitro Kinase Assay for IC50 Determination of this compound (ADP-Glo™ Kinase Assay)

This protocol is a representative example for determining the IC50 values of this compound against AKT1, AKT2, and AKT3.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

AKT substrate peptide (e.g., Crosstide)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

-

ATP

-

DMSO

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the AKT enzyme and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

The following diagram outlines the experimental workflow for determining the IC50 of this compound.

Figure 3: Workflow for IC50 Determination using the ADP-Glo™ Kinase Assay.

Conclusion

The selectivity of this compound for AKT isoforms, while modest, is a critical aspect of its pharmacological profile. This guide has delineated the key molecular determinants of this selectivity, focusing on the subtle yet significant amino acid differences within the ATP-binding pockets of AKT1, AKT2, and AKT3. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the nuances of this compound's interactions and to guide the development of more potent and isoform-selective AKT inhibitors. A deeper understanding of these molecular interactions will ultimately pave the way for more precise and effective therapeutic strategies targeting the AKT signaling pathway in cancer.

References

- 1. promega.jp [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. promega.com [promega.com]

- 7. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Ipatasertib's Impact on Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals